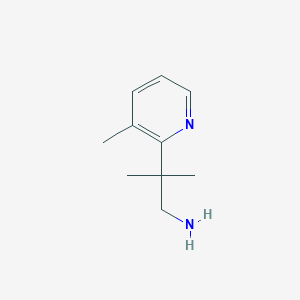

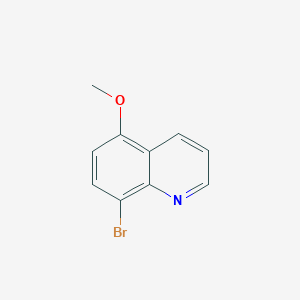

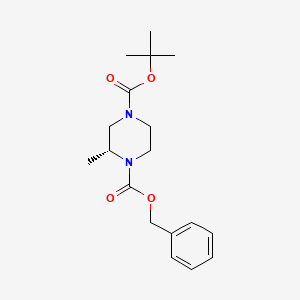

(R)-4-Boc-1-Cbz-2-methyl-piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen

Binding Characteristics with Bovine Serum Albumin

A study investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) using fluorescence spectroscopy. This research is significant for understanding the pharmacokinetic mechanism of drugs containing piperazine structures. The study found that the piperazine derivative induced structural changes in BSA, which were studied using circular dichroism and Raman spectroscopic analysis. The results provided insights into the hydrophobic interaction and hydrogen bonding stabilizing this interaction (Karthikeyan et al., 2015).

Synthesis in HIV Protease Inhibitor Preparation

Research on asymmetric hydrogenation of tetrahydropyrazines, which involves piperazine derivatives, led to the synthesis of key intermediates in the preparation of HIV protease inhibitors. This process highlighted the role of piperazine structures in the development of important pharmaceutical compounds (Rossen et al., 1995).

Application in Flame Retardant Treatment

Piperazine-phosphonates derivatives have been explored for their potential as flame retardants on cotton fabric. The study investigated the thermal decomposition mechanism of cotton fabric treated with these derivatives, revealing the chemical functional groups involved and their behavior during thermal degradation (Nguyen et al., 2014).

Use in Mass Spectrometry for Peptides

Piperazine-based derivatives were used for derivatization of carboxyl groups on peptides, enhancing the ionization efficiency in mass spectrometry. This application is crucial for sensitive determination of peptides in comprehensive proteome analysis (Qiao et al., 2011).

Development of New Pharmaceutical Substances

Piperazine derivatives, including modified versions like 2-methylpiperazines, are found in various pharmaceutical substances. A study detailed the synthesis and biological activity of substituted 2,5-diazabicyclo[4.1.0]heptanes as piperazine surrogates, demonstrating their potential in creating new therapeutic agents (Taylor et al., 2010).

Solubility in Supercritical Carbon Dioxide

The solubility of (S)-Boc-piperazine in supercritical carbon dioxide was measured, providing valuable data for chemical engineering and pharmaceutical applications. The study used the Soave−Redlich−Kwong equation to correlate the solubility data, contributing to a better understanding of the properties of these compounds (Uchida et al., 2004).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, chemical, and toxicological properties, as well as guidelines on safe handling, storage, and disposal.

Zukünftige Richtungen

This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.

Eigenschaften

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14-12-19(16(21)24-18(2,3)4)10-11-20(14)17(22)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFFEBZXFRVSE-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl 4-(tert-butyl) (R)-2-methylpiperazine-1,4-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.